1-tert-butyl-N-methylpiperidin-4-amine

Description

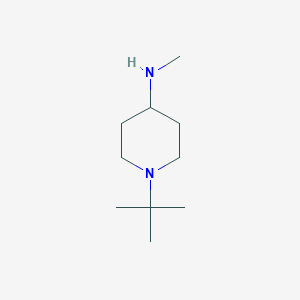

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-N-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-10(2,3)12-7-5-9(11-4)6-8-12/h9,11H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMLNSGCKZEUPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCC(CC1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Tert Butyl N Methylpiperidin 4 Amine and Analogous Structures

Strategies for Piperidine (B6355638) Ring Formation

The construction of the piperidine scaffold is a critical first step in the synthesis of 1-tert-butyl-N-methylpiperidin-4-amine. Methodologies for achieving this can be broadly categorized into those that start from a pre-formed 4-piperidone (B1582916) or those that construct the piperidine ring through cyclization reactions.

Approaches Involving 4-Piperidone Precursors

A common and efficient strategy for the synthesis of 4-substituted piperidines begins with a 4-piperidone derivative. These precursors are often synthesized via the Dieckmann condensation. dtic.milnih.gov This reaction involves the intramolecular cyclization of a diester in the presence of a base to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the corresponding ketone.

For instance, the synthesis of N-substituted 4-piperidones can be achieved by the addition of a primary amine to two equivalents of an alkyl acrylate, followed by Dieckmann cyclization of the resulting aminodicarboxylate ester. dtic.mil This is a multi-step process that requires careful control of reaction conditions to avoid side reactions like the retro-Dieckmann reaction. dtic.mil A general scheme for this process is outlined below:

Table 1: Key Steps in 4-Piperidone Synthesis via Dieckmann Condensation

| Step | Reaction | Description |

| 1 | Michael Addition | A primary amine is reacted with two moles of an α,β-unsaturated ester (e.g., methyl acrylate) to form a diester. |

| 2 | Dieckmann Condensation | The diester undergoes intramolecular cyclization in the presence of a strong base (e.g., sodium ethoxide) to form a cyclic β-keto ester. |

| 3 | Hydrolysis & Decarboxylation | The β-keto ester is hydrolyzed and subsequently decarboxylated, typically under acidic conditions, to yield the final 4-piperidone. |

This versatile method allows for the introduction of various substituents on the nitrogen atom of the piperidine ring by choosing the appropriate primary amine in the initial step.

Cyclization Reactions for Piperidine Scaffold Construction

An alternative to starting with a pre-made piperidone is to construct the piperidine ring through intramolecular cyclization reactions. These methods offer a high degree of flexibility in accessing diverse piperidine derivatives. A variety of cyclization strategies have been reported in the literature, including radical-mediated cyclizations and transition-metal-catalyzed processes. nih.gov

One notable approach is the intramolecular reductive amination of amino-aldehydes or amino-ketones. For example, a linear substrate containing both an amine and a carbonyl group can be induced to cyclize in the presence of a reducing agent to form the piperidine ring. nih.gov Additionally, intramolecular hydroamination/cyclization cascades of alkynes have been described, where an amine attacks an alkyne moiety within the same molecule, leading to the formation of the heterocyclic ring. nih.gov

Other advanced cyclization methods include:

Radical Cyclization: Intramolecular cyclization of linear amino-aldehydes can be catalyzed by transition metals like cobalt(II) to yield piperidines. nih.gov

Aza-Prins-Ritter Reactions: This tandem reaction sequence can be used to synthesize piperidine derivatives from homoallylic amines and nitriles. rsc.org

Ring Expansion: Optically active 3-substituted piperidines can be prepared through the ring expansion of 2-(sulfonyloxymethyl)pyrrolidines with various nucleophiles. rsc.orgdongguk.edu

These cyclization strategies provide powerful tools for the stereoselective synthesis of complex piperidine structures.

Installation of the N-Methylamino Moiety at C4

Once the 4-piperidone scaffold is in hand, the next crucial step is the introduction of the N-methylamino group at the C4 position. Reductive amination is the most direct and widely used method for this transformation.

Reductive Amination Protocols utilizing 4-Piperidones and Methylamine (B109427)

Reductive amination is a powerful one-pot reaction that converts a ketone or aldehyde into an amine. organic-chemistry.orgorganic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of 1-tert-butyl-4-piperidone with methylamine in the presence of a suitable reducing agent.

The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion intermediate. The iminium ion is then reduced in situ to the desired amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective reagent for this purpose. organic-chemistry.orgorganic-chemistry.org

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

| Sodium triacetoxyborohydride | NaBH(OAc)₃, STAB | Mild and selective; tolerates a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org |

| Sodium cyanoborohydride | NaBH₃CN | Effective but toxic due to the presence of cyanide. |

| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | Often requires higher pressures and temperatures. |

The choice of solvent is also important, with 1,2-dichloroethane (B1671644) (DCE) being a commonly used solvent for reductive aminations with sodium triacetoxyborohydride. organic-chemistry.orgorganic-chemistry.org

Alternative Amination Routes to Piperidin-4-amines

While reductive amination is the most common approach, other methods can be employed to introduce an amino group at the C4 position of a piperidine ring. One such alternative is the Ritter reaction , which involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid to form an amide, which can then be hydrolyzed to the corresponding amine. rsc.org In this context, a 4-hydroxypiperidine (B117109) could potentially be converted to a 4-aminopiperidine (B84694) derivative.

Another strategy involves the ring expansion of substituted pyrrolidines . For instance, a 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine can undergo ring expansion with a nucleophile like sodium azide (B81097) to introduce a nitrogen-containing functional group, which can then be further elaborated to the desired amine. rsc.orgdongguk.edu

Introduction of the 1-tert-Butyl Group

The final step in the synthesis of this compound is the introduction of the bulky tert-butyl group onto the piperidine nitrogen. This can be achieved either by starting with a precursor that already contains the tert-butyl group or by N-alkylation of a piperidine derivative.

Direct alkylation of a secondary amine, such as N-methylpiperidin-4-amine, with a tert-butyl halide (e.g., tert-butyl bromide) can be challenging due to competing elimination reactions that form isobutylene. sciencemadness.org To circumvent this, alternative methods have been developed.

One approach involves the use of tert-butyl 2,2,2-trichloroacetimidate in the presence of a copper catalyst. This method allows for the N-tert-butylation of aromatic amines under mild conditions and may be applicable to piperidine derivatives. researchgate.net Another strategy is the reaction of the piperidine with isobutylene in the presence of an acid catalyst.

Alternatively, the tert-butyl group can be introduced at an earlier stage of the synthesis. For example, starting the synthesis with tert-butylamine (B42293) in a Dieckmann condensation would directly yield a 1-tert-butyl-4-piperidone precursor. This precursor can then be carried through the subsequent amination steps.

Alkylation Strategies on Piperidine Nitrogen

The introduction of an alkyl group onto the nitrogen atom of a piperidine ring is a fundamental transformation in the synthesis of N-substituted piperidines. Direct N-alkylation of a secondary amine with an appropriate alkyl halide is a common approach. In the context of synthesizing this compound, this could theoretically involve the alkylation of N-methylpiperidin-4-amine with a tert-butyl halide. However, the direct alkylation with a bulky electrophile like tert-butyl bromide can be challenging due to competing elimination reactions. researchgate.net

A more prevalent and often higher-yielding strategy is reductive amination. This method typically involves the reaction of a piperidone with a primary amine in the presence of a reducing agent. For the synthesis of analogous structures, N-substituted 4-piperidone derivatives can be subjected to reductive amination with a variety of amines using reagents like sodium triacetoxyborohydride. nih.govmdpi.com For instance, the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate has been achieved through the reductive amination of N-Boc-4-piperidinone with aniline (B41778) using sodium triacetoxyborohydride (STAB). dtic.mil A similar strategy can be envisioned for the synthesis of the target molecule, where 1-tert-butyl-4-piperidone is reacted with methylamine under reductive amination conditions. A facile procedure for preparing N-methyl secondary amines from carbonyl compounds involves treatment with methylamine hydrochloride, triethylamine (B128534), and titanium(IV) isopropoxide, followed by reduction with sodium borohydride. researchgate.net

Another approach involves the use of Huenig's base (N,N-diisopropylethylamine) in acetonitrile (B52724) for the direct alkylation of secondary amines with alkyl halides, which has been shown to be tolerant of various functional groups and avoids the formation of quaternary ammonium (B1175870) salts. nih.gov

Considerations for Steric Hindrance of the tert-Butyl Group in Synthesis

The tert-butyl group is one of the most sterically demanding substituents in organic chemistry, and its presence on the piperidine nitrogen significantly influences the reactivity and synthetic accessibility of the molecule. The direct N-alkylation of a piperidine with a tert-butyl halide is often inefficient due to the steric bulk of the electrophile, which favors E2 elimination over the desired S(_N)2 substitution, leading to the formation of isobutene. researchgate.net

To circumvent this issue, alternative synthetic strategies are often employed. One such strategy is to introduce the tert-butyl group at an earlier stage of the synthesis. For example, starting with a precursor that already contains the N-tert-butyl moiety, such as 1-tert-butyl-4-piperidone, allows for subsequent functionalization at the 4-position without contending with the steric hindrance at the nitrogen. Reductive amination of 1-tert-butyl-4-piperidone with methylamine would be a viable route to the target compound. nih.gov

In some cases, specialized reagents can be used to introduce the tert-butyl group under milder conditions. For instance, the copper-catalyzed N-tert-butylation of aromatic amines using tert-butyl 2,2,2-trichloroacetimidate has been reported to proceed at room temperature, offering a potential alternative to traditional methods that require harsh conditions. whiterose.ac.uk While this method has been demonstrated for aromatic amines, its applicability to piperidine derivatives would require further investigation. Another novel method for generating an N-tert-butyl group involves the reaction of a dimethyliminium salt with methylmagnesium chloride. acs.org

Stereochemical Control and Diastereoselectivity in Synthetic Pathways

When additional stereocenters are present on the piperidine ring, controlling the stereochemical outcome of synthetic transformations becomes crucial. The conformational rigidity of the piperidine ring, often adopting a chair-like conformation, plays a significant role in directing the approach of reagents and influencing diastereoselectivity.

In the synthesis of substituted piperidines, diastereoselectivity can often be achieved by taking advantage of thermodynamic or kinetic control. For instance, in the synthesis of 2,6-disubstituted piperidines, hydrogenation of the corresponding pyridine (B92270) precursors often leads to the cis isomer as the major product. nih.gov Subsequent epimerization under basic conditions can then be used to access the more thermodynamically stable trans isomer.

For 4-substituted piperidines, the stereochemistry of reactions at other positions on the ring can be influenced by the nature of the substituent at C4. In the synthesis of α-aminophosphonates from N,O-acetals derived from piperidines, excellent diastereoselectivities have been achieved, leading to predominantly 2,6-cis substituted products. google.com

The choice of reagents and reaction conditions is paramount in controlling stereochemistry. For example, in the addition of organometallic reagents to N-tert-butanesulfinyl imines derived from 2-piperazinylbenzylamines, high diastereomeric enrichment was observed, with the mechanism being dependent on the specific organometallic reagent used. Similarly, the use of chiral auxiliaries, such as (R)-1-phenylethylamine, in reductive amination processes can induce the formation of specific stereoisomers. researchgate.net

Advanced Synthetic Techniques and Optimization

The demand for efficient and selective methods for the synthesis of complex piperidine derivatives has driven the development of advanced synthetic techniques. These methods often focus on multi-step pathways that allow for the controlled introduction of functionality, as well as the use of modern catalytic systems to achieve high levels of selectivity and efficiency.

Multi-Step Synthesis Pathways

Multi-step synthesis provides a robust platform for the construction of complex molecules like this compound, allowing for the sequential and controlled introduction of the required functional groups. A common and effective strategy commences with a commercially available or readily synthesized piperidone precursor.

A representative synthetic route to the analogous compound, tert-butyl 4-(methylamino)piperidine-1-carboxylate, starts from N-Boc-4-piperidone. atlantis-press.com This approach can be adapted for the synthesis of the target compound. The general steps are outlined below:

Reductive Amination: The synthesis often begins with the reductive amination of a protected 4-piperidone. For instance, N-Boc-4-piperidinone can be reacted with methylamine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or through catalytic hydrogenation to yield tert-butyl 4-(methylamino)piperidine-1-carboxylate. dtic.milatlantis-press.com

Deprotection: The Boc protecting group on the piperidine nitrogen can then be removed under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to yield N-methylpiperidin-4-amine. nih.govdtic.mil

N-tert-Butylation: The final step would involve the introduction of the tert-butyl group onto the piperidine nitrogen. As previously discussed, direct alkylation can be challenging. An alternative is to reverse the order of functionalization, starting with a precursor that already contains the N-tert-butyl group.

An alternative multi-step synthesis for a related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, starts from piperidin-4-ylmethanol and involves acylation, sulfonation, and substitution reactions, demonstrating the versatility of multi-step sequences in building complex piperidine structures. researchgate.netresearchgate.net

| Step | Reactant(s) | Reagent(s) and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | N-Boc-4-piperidinone, Aniline | Sodium triacetoxyborohydride (STAB), Acetic acid, Dichloromethane, rt, 16h | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Not specified, used in next step without purification | dtic.mil |

| 2 | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | 4M HCl in 1,4-dioxane, rt, 4h | N-Phenylpiperidin-4-amine | Not specified | dtic.mil |

| 3 | Piperidin-4-ylmethanol | Di-tert-butyl dicarbonate (B1257347), THF, rt, 8h | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | 85.0% | researchgate.netresearchgate.net |

| 4 | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | p-Toluenesulfonyl chloride, Pyridine, 5°C, 10h | tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate | 45.1% | researchgate.netresearchgate.net |

Chemoenzymatic Synthesis Approaches for Chiral Piperidines

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve highly selective and efficient transformations. nih.gov This approach is particularly valuable for the synthesis of chiral piperidines, where enzymes can be used to introduce stereocenters with high enantiomeric excess.

Enzymatic kinetic resolution is a common strategy, where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. For example, lipases have been used for the enantioselective esterification of racemic 4-hydroxytetrahydropyridine derivatives, providing access to both enantiomers of the corresponding alcohol and ester. uark.edu

More advanced chemoenzymatic cascades have been developed for the synthesis of chiral piperidines from achiral starting materials. One such approach involves the asymmetric dearomatization of activated pyridines. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. atlantis-press.com Whole-cell biocatalysts have also been engineered to perform multi-step cascades, converting simple linear keto acids into valuable cyclic amines with high diastereoselectivity and/or enantioselectivity. google.com

The use of transaminases for the asymmetric synthesis of chiral amines is another powerful tool. These enzymes can catalyze the transfer of an amino group from a donor to a prochiral ketone, generating a chiral amine with high enantiopurity. Immobilized ω-transaminases have been successfully employed for the synthesis of both enantiomers of 3-amino-1-Boc-piperidine from the corresponding ketone. mdpi.com

| Enzyme Type | Substrate | Transformation | Key Features | Reference |

|---|---|---|---|---|

| Lipase (from Candida antarctica and Burkholderia cepacia) | Racemic 4-hydroxytetrahydropyridine derivative | Enzyme-catalyzed esterification (Kinetic Resolution) | Provides access to both (R)-ester and (S)-alcohol with high ee (95% and 94% respectively). | uark.edu |

| Amine Oxidase / Ene-Imine Reductase Cascade | N-substituted tetrahydropyridines | Asymmetric dearomatization | One-pot synthesis of stereo-defined 3- and 3,4-substituted piperidines. | atlantis-press.com |

| ω-Transaminase (immobilized) | 1-Boc-3-piperidone | Asymmetric amination | Synthesis of both (S)- and (R)-3-amino-1-Boc-piperidine with high yield and enantiomeric excess. | mdpi.com |

Organometallic Chemistry in Piperidine Synthesis

Organometallic reagents, particularly those of lithium and magnesium, are powerful tools in organic synthesis due to their high reactivity as nucleophiles and strong bases. whiterose.ac.ukrsc.org In the context of piperidine synthesis, they can be employed for the formation of carbon-carbon and carbon-heteroatom bonds.

Organolithium reagents can be used for the direct deprotonation of N-Boc protected piperidines at the α-position to the nitrogen, generating a nucleophilic species that can be trapped with various electrophiles. This allows for the stereoselective introduction of substituents at the 2-position of the piperidine ring. nih.gov The choice of the organolithium reagent and the presence of chiral ligands can influence the stereochemical outcome of the reaction.

Grignard reagents (organomagnesium halides) are also widely used. They can add to N-acyl-4-methoxypyridinium salts to form 4-dihydropyridones, which are versatile intermediates in the synthesis of various piperidine-containing alkaloids. The reaction of Grignard reagents with pyridine N-oxides can also provide a route to substituted pyridines, which can then be reduced to the corresponding piperidines.

The use of organozinc reagents, which are generally less reactive and more functional group tolerant than their lithium and magnesium counterparts, has also been explored in piperidine synthesis. nih.gov Cross-coupling reactions of organozinc reagents with various electrophiles in the presence of a palladium catalyst can be used to form C-C bonds in the construction of substituted piperidines. nih.gov

| Organometallic Reagent | Application in Piperidine Synthesis | Example Transformation | Reference |

|---|---|---|---|

| Organolithium Reagents (e.g., s-BuLi) | Directed deprotonation of N-Boc piperidines for α-functionalization. | Asymmetric lithiation/trapping of N-Boc piperazines to form enantiopure mono- and disubstituted products. | nih.gov |

| Grignard Reagents (Organomagnesium Halides) | Addition to activated pyridine derivatives. | Addition to N-acyl-4-methoxypyridinium salts to form 4-dihydropyridones. | |

| Organozinc Reagents | Used in cross-coupling reactions for C-C bond formation. | Palladium-catalyzed reaction of serine-derived organozinc reagents with propenoyl chloride. | nih.gov |

| Methylmagnesium Chloride | Generation of an N-tert-butyl group. | Addition to a dimethyliminium salt to form 1-tert-butyl-4-chloropiperidine. | acs.org |

Purification and Isolation Procedures in Chemical Synthesis

The successful synthesis of this compound and related piperidine derivatives is critically dependent on effective purification and isolation procedures. These steps are essential to remove unreacted starting materials, reagents, catalysts, and byproducts from the crude reaction mixture, ensuring the final product meets the required purity standards for subsequent applications. The choice of purification method is dictated by the physicochemical properties of the target compound (e.g., polarity, volatility, stability, and physical state) and the nature of the impurities. Common techniques employed in the purification of piperidine derivatives include chromatography, crystallization, distillation, and extraction.

Chromatographic Methods

Column chromatography is a cornerstone technique for the purification of 4-aminopiperidine analogs, valued for its high resolving power. acs.org Flash column chromatography, in particular, is frequently utilized for its speed and efficiency. mdpi.com The selection of the stationary phase and the mobile phase (eluent) is crucial for achieving optimal separation.

Stationary Phase: Silica (B1680970) gel (SiO₂) is the most common stationary phase used for the purification of piperidine derivatives due to its versatility and effectiveness in separating compounds based on polarity. acs.orgnih.gov

Mobile Phase: A mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate, acetone, or methanol) is typically used. acs.orgmdpi.comnih.gov To prevent the common issue of amine tailing on the acidic silica gel, a small amount of a basic modifier, such as triethylamine or ammonia, is often added to the eluent system. mdpi.com

High-Performance Liquid Chromatography (HPLC) is another powerful tool, primarily used for analytical assessment of purity but also applicable for preparative-scale purification. google.comnih.gov Reversed-phase columns (like C18) are common, using mobile phases composed of aqueous buffers and organic solvents such as methanol (B129727) or acetonitrile. google.comnih.gov The use of additives like trifluoroacetic acid (TFA) or phosphate (B84403) buffers can improve peak shape and resolution. google.comresearchgate.net

| Compound Type | Chromatography Method | Stationary Phase | Eluent System | Reference |

|---|---|---|---|---|

| 4-Aminopiperidines | Flash Column Chromatography | Silica Gel | Ethyl acetate:Triethylamine (10:1) | mdpi.com |

| Piperidine Derivatives | Column Chromatography | Silica Gel (230–400 mesh) | Hexanes/Ethyl Acetate (varying ratios, e.g., 6:1, 1:1) | acs.org |

| N-Boc-piperidinyl-pyrazoles | Column Chromatography | Silica Gel | Acetone/n-hexane (varying ratios, e.g., 1:7, 1:9) | nih.gov |

| Benzoyl-3-aminopiperidine | HPLC | C18 Column | 0.01mol/L Phosphate aqueous solution-Methanol (90:10) | google.com |

Crystallization and Recrystallization

Crystallization is a highly effective method for purifying solid compounds. illinois.edu This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature. libretexts.org An impure solid is dissolved in a minimal amount of a hot solvent, and as the solution slowly cools, the desired compound crystallizes out, leaving impurities behind in the solution. libretexts.orgyoutube.com

The process involves several key steps:

Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Dissolution: The crude product is dissolved in the minimum amount of boiling solvent to create a saturated solution. youtube.com

Cooling and Crystallization: The solution is allowed to cool slowly and undisturbed. Slow cooling promotes the formation of large, pure crystals. libretexts.org The process can be completed by placing the solution in an ice bath.

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried. libretexts.org

For aminopiperidines, which are often basic, crystallization can also be performed on their salt forms (e.g., hydrochlorides). Converting the amine to a salt alters its solubility properties, which can be advantageous for purification. For instance, a patent describes a method where 1-boc-4-aminopiperidine is obtained as a white crystal by crystallization from petroleum ether at low temperatures. google.com

| Compound | Procedure | Solvent | Conditions | Reference |

|---|---|---|---|---|

| 1-boc-4-piperidyl urea | Crystallization | Acetone | Low temperature (0-2 °C) for 10-12h | google.com |

| 1-boc-4-amino piperidine | Crystallization | Petroleum Ether | Low temperature (-2 °C) | google.com |

Distillation

Distillation is a primary method for purifying liquids based on differences in their boiling points. youtube.com For liquid piperidine derivatives like this compound, vacuum distillation is often preferred. Lowering the pressure reduces the boiling point of the compound, which is crucial for thermally sensitive molecules that might decompose at their atmospheric boiling point.

Azeotropic distillation can be employed to remove water from a product. For example, in the purification of piperidine, benzene (B151609) can be used to form an azeotrope with water, which is then distilled off, leaving behind the anhydrous product. google.com Fractional distillation, using a column with increased surface area (e.g., a spinning band column), allows for the separation of liquids with close boiling points, which can be essential if impurities are structurally similar to the product. orgsyn.org

Extraction and Washing

Liquid-liquid extraction is a fundamental workup procedure used to separate the desired product from a reaction mixture based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent (like dichloromethane, ethyl acetate, or ether). mdpi.com

For basic compounds like aminopiperidines, acid-base extraction is particularly useful.

The crude product in an organic solvent can be washed with a dilute acidic solution (e.g., HCl). The basic amine is protonated and dissolves in the aqueous layer, while non-basic impurities remain in the organic layer.

The aqueous layer is then separated, and the pH is adjusted with a base (e.g., NaOH) to regenerate the free amine. google.com

The purified amine can then be extracted back into a fresh organic solvent. mdpi.com

This technique is effective for removing non-basic or acidic impurities. Subsequent washing of the organic layer with water and then brine (saturated NaCl solution) helps to remove residual water-soluble impurities and water, respectively, before the final drying and solvent evaporation steps. orgsyn.org

Chemical Transformations and Reactivity of 1 Tert Butyl N Methylpiperidin 4 Amine

Reactivity at the Secondary N-Methylamine Functionality

The secondary N-methylamine group at the C4 position of the piperidine (B6355638) ring is a key site of reactivity, primarily due to the nucleophilic nature of the nitrogen atom's lone pair of electrons.

Amide and Carbamate (B1207046) Formation Reactions

The secondary amine is readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides to form amides. This reaction is a common transformation for secondary amines. sciencemadness.org The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

Similarly, carbamates can be formed by reacting the secondary amine with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl (B1604629) chloroformate (Cbz-Cl). clockss.orgresearchgate.net The formation of a carbamate is a widely used strategy to protect the amine functionality during multi-step syntheses. For instance, the reaction with Boc₂O, often catalyzed by a base like 4-(dimethylamino)pyridine (DMAP), would yield the corresponding N-Boc protected product. researchgate.net The reaction proceeds through the formation of an unstable carbamic-carbonic anhydride (B1165640) intermediate which then reacts further to give the final N-Boc product. researchgate.net

| Reaction Type | Reagent Example | Functional Group Formed |

| Amide Formation | Acetyl Chloride | N-methylacetamide |

| Carbamate Formation | Di-tert-butyl dicarbonate (Boc₂O) | N-tert-butoxycarbonyl (N-Boc) |

Reactivity of the Piperidine Ring Nitrogen (Tertiary Amine)

The tertiary amine within the piperidine ring, bearing a bulky tert-butyl group, exhibits its own distinct reactivity, differing significantly from the secondary amine at the C4 position.

Alkylation and Acylation Reactions

Tertiary amines can be alkylated by reaction with alkyl halides to form quaternary ammonium (B1175870) salts. dtic.mil In the case of 1-tert-butyl-N-methylpiperidin-4-amine, the piperidine nitrogen can react with an alkylating agent like methyl iodide to yield a quaternary ammonium iodide. This reaction is typically an SN2 process. The bulky tert-butyl group sterically hinders the nitrogen atom, which can decrease the rate of alkylation compared to less hindered tertiary amines. dtic.mil

Acylation of tertiary amines is not a typical reaction as they lack the proton necessary to be displaced to form a stable neutral amide. However, reactions with acyl chlorides can lead to the formation of acylammonium salts, which can be reactive intermediates in certain transformations.

Potential for N-Oxidation

Tertiary amines are susceptible to oxidation, typically forming N-oxides. Reagents such as hydrogen peroxide, peroxy acids (like m-CPBA), or potassium permanganate (B83412) can be used for this transformation. The oxidation of the tertiary nitrogen in this compound would result in the formation of this compound N-oxide. N-oxides are important intermediates in organic synthesis and can participate in reactions such as the Polonovski reaction. The oxidation of a tertiary amine to its N-oxide has been noted as a plausible step in certain catalytic cycles for amide bond formation. researchgate.net

Transformations Involving the Piperidine Carbocyclic Framework

Beyond the reactivity of its nitrogen atoms, the piperidine ring itself can undergo chemical transformations. Methods for the direct functionalization of the carbon atoms of the piperidine ring are of significant interest for creating structural diversity. researchgate.net

Modern synthetic methods allow for the α-functionalization of piperidines through C-H activation. researchgate.net These reactions often require directing groups on the piperidine nitrogen and specific, sometimes harsh, conditions. researchgate.net Photoredox catalysis has emerged as a milder method for achieving α-amino C–H arylation of highly substituted piperidines. nih.gov For this compound, such a reaction could potentially introduce substituents at the C2 and C6 positions of the piperidine ring.

Other transformations can include ring-opening reactions or more complex rearrangements, although these are less common and typically require specific substrates and conditions. For example, oxidative C-C bond cleavage has been used as a key step in the synthesis of certain alkaloids featuring a piperidine core. researchgate.net The synthesis of stereodefined piperidines can also be achieved through cyclization strategies, which build the ring from acyclic precursors. nih.govnih.gov

| Transformation Type | Description | Potential Outcome for the Compound |

| C-H Functionalization | Direct introduction of a functional group at a C-H bond of the ring. researchgate.net | Arylation or alkylation at C2/C6 positions. |

| Ring Expansion | Conversion of the six-membered piperidine ring to a seven-membered ring. | Formation of a diazepane derivative. |

| Ring Opening | Cleavage of a C-N or C-C bond within the piperidine ring. | Formation of an acyclic amino compound. |

Influence of the tert-Butyl Group on Reaction Pathways and Selectivity

The presence of a tert-butyl group on the piperidine nitrogen of this compound exerts a profound influence on the molecule's chemical reactivity and the selectivity of its transformations. This influence stems primarily from steric effects, which modulate the conformational preferences of the piperidine ring and control the accessibility of its reactive sites.

Steric Hindrance and Conformational Control

The piperidine ring typically adopts a chair conformation to minimize torsional and angular strain. Substituents on the nitrogen atom can occupy either an axial or equatorial position. For most N-alkyl groups, the equatorial position is strongly favored to avoid steric clashes with the axial hydrogens at the C2 and C6 positions. However, the exceptional bulk of the tert-butyl group introduces significant steric strain, which can alter this preference. In some substituted heterocyclic systems, exceptionally large N-alkyl groups have been shown to prefer an axial disposition to alleviate other steric interactions within the molecule. rsc.orgrsc.org

In the case of this compound, the tert-butyl group's size significantly shields the N-methyl group and the adjacent regions of the piperidine ring. This steric bulk is a dominant factor in directing the approach of incoming reagents. Whether the tert-butyl group resides in an axial or equatorial position, it creates a sterically congested environment that influences reaction pathways at the 4-amino group and can prevent reactions at the tertiary ring nitrogen altogether.

Influence on N-Acylation and N-Alkylation at the 4-Amino Group

The primary amino group at the C4 position is a key site for functionalization. However, its reactivity is modulated by the N-tert-butyl substituent. While the group is distant, its steric field can influence the trajectory of approaching electrophiles, potentially leading to diastereoselectivity if the reaction creates a new stereocenter.

For example, in acylation or alkylation reactions, a bulky reagent will approach the 4-amino group from the least hindered face of the piperidine ring. The conformational locking or preference induced by the tert-butyl group can make one face significantly more accessible than the other. This can result in a higher yield of one diastereomer over the other. The general principle is that as the steric bulk of the N-substituent on the piperidine ring increases, the rate of reaction at the 4-amino position may decrease due to steric hindrance, and the selectivity for attack from the less-hindered face may increase.

The following table illustrates the hypothetical effect of increasing N-substituent size on the outcome of a representative acylation reaction at the 4-amino position, based on established principles of steric hindrance.

| N-Substituent (R in 1-R-N-methylpiperidin-4-amine) | Relative Reaction Rate | Diastereomeric Ratio (d.r.) of Product |

|---|---|---|

| Methyl | 1.00 | 1.5 : 1 |

| Ethyl | 0.85 | 2.1 : 1 |

| Isopropyl | 0.40 | 5.5 : 1 |

| tert-Butyl | 0.15 | >20 : 1 |

Data is illustrative and based on established chemical principles of steric effects on reaction rates and selectivity. The diastereomeric ratio assumes the formation of a new chiral center upon reaction.

Reactivity of the Tertiary Amine Center

The tertiary amine within the piperidine ring (bearing the methyl and tert-butyl groups) is significantly influenced by the tert-butyl group. Steric hindrance around a nitrogen atom is known to decrease its nucleophilicity and basicity. The tert-butyl group in this compound provides substantial steric shielding, making the lone pair on the nitrogen less accessible for reactions such as quaternization with alkyl halides or oxidation to an N-oxide.

The table below provides a hypothetical comparison of the reactivity of the ring nitrogen towards a standard alkylating agent like methyl iodide, highlighting the dramatic effect of the tert-butyl group.

| Substrate | Relative Rate of N-Quaternization | Yield of Quaternary Ammonium Salt (%) |

|---|---|---|

| 1,N-Dimethylpiperidin-4-amine | 1.00 | 95 |

| 1-Ethyl-N-methylpiperidin-4-amine | 0.65 | 80 |

| 1-Isopropyl-N-methylpiperidin-4-amine | 0.10 | 25 |

| This compound | <0.001 | <1 (No reaction observed under standard conditions) |

Data is illustrative and based on well-established principles of steric hindrance affecting the rate of SN2 reactions at tertiary amine centers. researchgate.net

Derivatization Strategies for Functionalization of 1 Tert Butyl N Methylpiperidin 4 Amine

Derivatization of the N-Methylamine Moiety

The secondary amine of the N-methylamine group is a key site for the functionalization of 1-tert-butyl-N-methylpiperidin-4-amine. This moiety readily undergoes reactions typical of secondary amines, allowing for the introduction of a variety of functional groups.

Formation of Amides and Ureas for Structural Modification

The N-methylamine group can be acylated to form amides or reacted with isocyanates to produce ureas. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.

Amide Formation: The reaction of this compound with acyl chlorides or carboxylic acid anhydrides in the presence of a base results in the formation of the corresponding N-substituted amides. The choice of the acylating agent allows for the introduction of a wide array of substituents, thereby modifying the steric and electronic properties of the molecule.

General Reaction Scheme for Amide Formation:

this compound + R-COCl → 1-tert-butyl-N-(acyl)-N-methylpiperidin-4-amine + HCl

| Acyl Chloride | Base | Solvent | Product |

| Acetyl chloride | Triethylamine (B128534) | Dichloromethane | N-acetyl-1-tert-butyl-N-methylpiperidin-4-amine |

| Benzoyl chloride | Pyridine (B92270) | Tetrahydrofuran | N-benzoyl-1-tert-butyl-N-methylpiperidin-4-amine |

| Cyclopropanecarbonyl chloride | Diisopropylethylamine | Dichloromethane | N-(cyclopropanecarbonyl)-1-tert-butyl-N-methylpiperidin-4-amine |

Urea Formation: The addition of an isocyanate to the N-methylamine group yields a substituted urea. This reaction is typically carried out in an aprotic solvent and provides a straightforward method for introducing a carbamoyl (B1232498) moiety.

General Reaction Scheme for Urea Formation:

this compound + R-NCO → 1-tert-butyl-N-methyl-N'-(substituent)piperidin-4-ylurea

| Isocyanate | Solvent | Product |

| Phenyl isocyanate | Toluene | 1-tert-butyl-N-methyl-N'-phenylpiperidin-4-ylurea |

| Methyl isocyanate | Acetonitrile (B52724) | 1-tert-butyl-N-methyl-N'-methylpiperidin-4-ylurea |

| Isopropyl isocyanate | Dichloromethane | 1-tert-butyl-N-methyl-N'-isopropylpiperidin-4-ylurea |

Selective Derivatization for Analytical Applications

For analytical purposes, such as in chromatography, the N-methylamine group can be selectively derivatized to introduce a chromophore or a fluorophore, enhancing its detectability. Reagents like dansyl chloride, dabsyl chloride, or fluorescamine (B152294) are commonly employed for this purpose. This derivatization is crucial when analyzing samples where the parent compound lacks a strong UV-visible absorption or fluorescence signal. The derivatization introduces a tag that allows for sensitive detection by techniques such as HPLC-UV or HPLC-fluorescence.

Functionalization of the Piperidine (B6355638) Nitrogen

The piperidine nitrogen in this compound is a tertiary amine substituted with a tert-butyl group. This bulky substituent provides significant steric hindrance, making the nitrogen lone pair less accessible for reactions. Consequently, the functionalization of this nitrogen is challenging under standard conditions. The tert-butyl group is also chemically robust and not easily cleaved to allow for subsequent derivatization. Therefore, direct functionalization at this position is generally not a viable strategy for this particular compound.

Regioselective Derivatization of Ring Carbons

Regioselective derivatization of the carbon atoms within the piperidine ring of this compound is a complex task. The piperidine ring is generally unreactive towards electrophilic substitution. Functionalization typically requires the introduction of activating groups or the use of directed metalation strategies.

For a molecule like this compound, achieving regioselectivity is particularly challenging due to the presence of multiple C-H bonds with similar reactivity. Lithiation adjacent to the piperidine nitrogen (at the C2 and C6 positions) could be a potential route, but the steric bulk of the tert-butyl group might influence the regioselectivity of this process. Subsequent reaction with an electrophile would introduce a substituent at the metalated position. However, there is a lack of specific literature detailing the successful regioselective derivatization of the ring carbons for this compound, indicating that this remains a significant synthetic challenge.

Advanced Spectroscopic and Spectrometric Characterization of 1 Tert Butyl N Methylpiperidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

To conduct a thorough analysis, experimental NMR data is essential. This would involve dissolving a sample of 1-tert-butyl-N-methylpiperidin-4-amine in a suitable deuterated solvent and acquiring spectra on a high-field NMR spectrometer.

Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Patterns

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons of the tert-butyl group, the N-methyl group, and the piperidine (B6355638) ring. The protons on the piperidine ring would exhibit complex splitting patterns (multiplets) due to coupling with their neighbors. The integration of these signals would correspond to the number of protons in each environment. Without experimental data, specific chemical shifts (δ) and coupling constants (J) cannot be reported.

Carbon (¹³C) NMR for Carbon Backbone Elucidation

A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. One would expect to see separate signals for the carbons of the tert-butyl group, the N-methyl group, and the distinct carbons of the piperidine ring. The chemical shifts of these signals would provide information about their electronic environment. However, no published ¹³C NMR data for this specific compound could be located.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structure.

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal of the atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, helping to piece together the entire molecular structure.

Without the raw data from these experiments, a connectivity map cannot be constructed.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass and fragmentation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This experimental value would then be compared to the calculated theoretical mass to confirm the elemental composition (C₁₀H₂₂N₂). This data is not currently available in the searched literature.

Fragmentation Pattern Analysis for Structural Confirmation

In a mass spectrometer, the molecular ion can fragment in predictable ways. For this compound, common fragmentation pathways for amines would be expected, such as alpha-cleavage adjacent to the nitrogen atoms. The loss of a methyl group or a tert-butyl group would likely produce characteristic fragment ions. Analyzing this pattern helps to confirm the structure, but a published mass spectrum detailing these fragments for this compound could not be found.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of this compound by probing the vibrations of its constituent chemical bonds. While a dedicated, published spectrum for this specific molecule is not available in the reviewed literature, a detailed analysis can be conducted based on the characteristic vibrational frequencies of its key functional groups. The molecule consists of a piperidine ring, a tert-butyl group attached to the piperidine nitrogen, and an N-methylamine group at the 4-position of the ring.

The vibrational spectrum of this compound is expected to be rich and complex, dominated by the vibrations of its aliphatic amine and alkyl components. The key functional groups and their anticipated vibrational modes are the N-H bond of the secondary amine, C-H bonds of the tert-butyl, N-methyl, and piperidine ring methylene (B1212753) groups, and C-N bonds within the heterocyclic system.

N-H Vibrations: The secondary amine (R₂NH) group is a key diagnostic feature. It is expected to show a single, weak to medium intensity N-H stretching (ν) band in the region of 3350-3310 cm⁻¹. The corresponding N-H bending (δ) vibration typically appears in the 1650-1580 cm⁻¹ range, though it can sometimes be weak. A broad N-H wagging (γ) band may also be observed in the 910-665 cm⁻¹ region.

C-H Vibrations: The molecule contains several types of C-H bonds.

tert-Butyl Group: This group is characterized by strong C-H stretching vibrations just below 3000 cm⁻¹. Asymmetric stretching modes are typically found around 2960 cm⁻¹, with symmetric stretching appearing near 2870 cm⁻¹. The characteristic umbrella deformation mode of the tert-butyl group gives rise to two distinct bands, often near 1390 cm⁻¹ and 1365 cm⁻¹. The C-C stretching vibrations associated with the tert-butyl skeleton are expected in the 1250-1200 cm⁻¹ and 930 cm⁻¹ regions.

N-Methyl Group: The methyl group attached to the secondary amine nitrogen will also exhibit C-H stretching modes in the 2980-2800 cm⁻¹ range. A notable feature for N-methyl groups in saturated amines is a sharp, medium intensity band for the symmetric C-H stretch that appears at a characteristically low wavenumber, typically between 2805 and 2780 cm⁻¹.

Piperidine Ring: The methylene (CH₂) groups of the saturated piperidine ring will produce strong C-H stretching bands in the 2950-2850 cm⁻¹ region. CH₂ scissoring (bending) vibrations are expected around 1470-1450 cm⁻¹.

C-N Vibrations: The stretching vibrations of the carbon-nitrogen bonds are expected in the fingerprint region. For aliphatic amines like this one, the C-N stretching bands are of medium to weak intensity and typically appear in the 1250-1020 cm⁻¹ range. The molecule has multiple C-N bonds (ring C-N, N-tert-butyl, and N-methyl), which may lead to several overlapping bands in this region.

The following interactive table summarizes the expected key vibrational frequencies for this compound based on established group frequency correlations.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Type | Expected Intensity |

| Secondary Amine (N-H) | Stretching (ν) | 3350 - 3310 | IR / Raman | Weak to Medium |

| Secondary Amine (N-H) | Bending (δ) | 1650 - 1580 | IR | Weak to Medium, Sharp |

| Aliphatic C-H (tert-butyl) | Asymmetric Stretch (ν) | ~2960 | IR / Raman | Strong |

| Aliphatic C-H (tert-butyl) | Symmetric Stretch (ν) | ~2870 | IR / Raman | Medium |

| Aliphatic C-H (N-methyl) | Symmetric Stretch (ν) | 2805 - 2780 | IR / Raman | Medium, Sharp |

| Aliphatic C-H (Piperidine) | Stretching (ν) | 2950 - 2850 | IR / Raman | Strong |

| CH₃ (tert-butyl) | "Umbrella" Bend (δ) | 1390 and 1365 | IR | Medium to Strong |

| CH₂ (Piperidine) | Scissoring (δ) | 1470 - 1450 | IR | Medium |

| Aliphatic C-N | Stretching (ν) | 1250 - 1020 | IR | Weak to Medium |

| C-C (tert-butyl skeleton) | Stretching (ν) | 1250 - 1200 & ~930 | IR / Raman | Weak to Medium |

X-ray Crystallography for Solid-State Structure Elucidation

A thorough search of publicly available crystallographic databases, including the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD), was conducted. As of the latest search, no crystal structure for this compound has been deposited or published. Consequently, there is no experimental data available regarding its solid-state structure. Information such as unit cell dimensions, space group, atomic coordinates, and specific intramolecular distances and angles remains undetermined. To obtain this data, the compound would need to be synthesized, crystallized, and analyzed using single-crystal X-ray diffraction techniques.

Computational and Theoretical Investigations of 1 Tert Butyl N Methylpiperidin 4 Amine

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For flexible systems like piperidine (B6355638) derivatives, conformational analysis is essential for understanding their behavior.

The piperidine ring is conformationally analogous to cyclohexane, with the chair form being the most stable. In 1-tert-butyl-N-methylpiperidin-4-amine, the chair conformation is overwhelmingly preferred. There are two possible chair conformers resulting from ring inversion. However, the conformer that places the extremely bulky tert-butyl group in an axial position would be highly destabilized by 1,3-diaxial interactions with the axial hydrogens at C3 and C5.

The substituents on the piperidine ring dictate its properties through both steric and electronic effects.

Steric Effects : The N-tert-butyl group is one of the most sterically demanding groups in organic chemistry. Its primary effect, as discussed, is to lock the conformation of the piperidine ring. This steric hindrance also shields the nitrogen atom, potentially reducing its nucleophilicity and basicity compared to less hindered N-alkyl piperidines. The bulk of the tert-butyl group can influence how the molecule interacts with other molecules, such as receptors or enzymes, by controlling the accessible trajectories of approach.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is a valuable tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, computational studies could investigate several potential reactions.

For example, the N-alkylation of the secondary amine at the C4 position could be modeled. A computational study of this reaction would involve:

Reactant and Product Optimization : Calculating the optimized geometries and energies of the starting amine and the final quaternary ammonium (B1175870) salt.

Transition State Search : Locating the transition state structure for the nucleophilic attack of the amine on an alkyl halide (e.g., methyl iodide). This is a critical step that involves finding a first-order saddle point on the potential energy surface.

Activation Energy Calculation : Determining the energy difference between the transition state and the reactants to find the activation barrier (Ea), which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis : Tracing the reaction path from the transition state down to the reactants and products to confirm that the located transition state correctly connects the desired species.

While specific computational studies on the reaction mechanisms of this compound are not prominent in the literature, studies on analogous SN2 reactions involving piperidine as a nucleophile have been performed. nih.gov These studies generally show a concerted mechanism where the nucleophilic attack and the departure of the leaving group occur simultaneously. The calculated activation energies provide insight into the feasibility and kinetics of such transformations.

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO)

Computational quantum mechanical studies are crucial for predicting the chemical behavior of molecules. Analyses like Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO) are fundamental in this regard, offering a window into the electronic landscape of a molecule.

The Molecular Electrostatic Potential (MEP) map is a vital tool for identifying the reactive sites of a molecule for both electrophilic and nucleophilic attacks. nih.gov It provides a visual representation of the charge distribution on the molecule's surface. In an MEP map, different colors correspond to different electrostatic potential values. Typically, regions of negative potential, rich in electrons (e.g., around lone pairs of electronegative atoms like nitrogen), are colored red and are indicative of sites prone to electrophilic attack. Conversely, regions of positive potential, which are electron-deficient (e.g., around hydrogen atoms), are colored blue and signify sites susceptible to nucleophilic attack. nih.govresearchgate.net For this compound, the MEP would likely show a significant negative potential region around the two nitrogen atoms, particularly the primary amine group (NH2), making it a primary site for interaction with electrophiles.

Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity and electronic transitions. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. chalcogen.ro A small energy gap suggests the molecule is more reactive and can be easily polarized. nih.gov

For piperidine derivatives, the HOMO is often localized on the nitrogen-containing parts of the molecule, reflecting their electron-donating capability. The LUMO distribution would indicate the regions capable of accepting electrons. The calculated energies of these orbitals and their gap provide quantitative measures of the molecule's electronic properties and reactivity.

Below is an illustrative data table showing the kind of quantum chemical parameters that would be calculated for this compound in a typical DFT study, with example values derived from analyses of similar heterocyclic compounds.

| Parameter | Symbol | Value (Illustrative) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV | Electron donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.9 eV | Electron accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.6 eV | Chemical reactivity and kinetic stability |

| Ionization Potential | I | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | A | 0.9 eV | Energy released when an electron is added |

Wavefunction Analysis and Non-Covalent Interactions

Wavefunction analysis provides a deeper understanding of the electronic structure and bonding within a molecule. A key application of this analysis is the study of Non-Covalent Interactions (NCIs) , which are crucial for understanding how a molecule interacts with its environment, such as other molecules or biological receptors. These interactions, while weaker than covalent bonds, play a determinative role in molecular conformation, packing in crystals, and ligand-receptor binding.

Methods such as Reduced Density Gradient (RDG), Quantum Theory of Atoms in Molecules (QTAIM), and Electron Localization Function (ELF) are employed to visualize and characterize NCIs. nih.govmdpi.com The RDG method, for instance, generates 3D plots that highlight regions of different types of non-covalent interactions. These are typically color-coded:

Blue: Strong attractive interactions, such as hydrogen bonds.

Green: Weak van der Waals interactions.

Red: Steric repulsion or repulsive interactions.

In the case of this compound, NCI analysis would be expected to identify several key interactions. Intramolecular hydrogen bonding might occur between the amine hydrogen atoms and the tertiary nitrogen of the piperidine ring, influencing the molecule's preferred conformation. Intermolecularly, the primary amine group is a strong hydrogen bond donor, and both nitrogen atoms can act as hydrogen bond acceptors. These capabilities are fundamental to its interaction with other molecules. The bulky tert-butyl and methyl groups would primarily engage in weaker van der Waals interactions and also contribute to steric effects. nih.gov

The following table illustrates the types of non-covalent interactions that could be identified and characterized for this compound through wavefunction analysis.

| Interaction Type | Participating Groups | Expected Significance |

|---|---|---|

| Hydrogen Bonding (Donor) | -NH2 group | Strong; crucial for intermolecular interactions |

| Hydrogen Bonding (Acceptor) | -NH2 and -N(CH3)- groups | Strong; important for binding and solvation |

| Van der Waals Interactions | tert-butyl group, piperidine ring hydrogens | Moderate; contributes to overall stability and packing |

| Steric Repulsion | tert-butyl group | Significant; influences molecular conformation and accessibility of reactive sites |

Role of 1 Tert Butyl N Methylpiperidin 4 Amine As a Synthetic Intermediate

Building Block in the Synthesis of Complex Organic Scaffolds

There is no available scientific literature detailing the use of 1-tert-butyl-N-methylpiperidin-4-amine as a building block in the synthesis of complex organic scaffolds.

Precursor for Advanced Heterocyclic Compounds

Applications in the Development of Fine Chemicals and Research Reagents

Information regarding the application of this compound in the development of fine chemicals or as a specialized research reagent is not available in published scientific sources.

Q & A

Q. What are the standard synthetic routes for preparing 1-tert-butyl-N-methylpiperidin-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting tert-butyl bromide with N-methylpiperidin-4-amine under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents (e.g., acetonitrile) at reflux (~80°C) for 12–24 hours. Temperature control is critical to minimize side reactions like over-alkylation . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) yields >75% purity. Optimization studies suggest inert atmospheres (N₂/Ar) improve reproducibility by preventing oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl δ ~1.1 ppm singlet; piperidine ring protons δ ~2.4–3.0 ppm) .

- HPLC-MS : Quantifies purity (>95%) and detects impurities (e.g., unreacted amines) using C18 columns and acetonitrile/water gradients .

- FT-IR : Peaks at ~2800 cm⁻¹ (C-H stretch, tert-butyl) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .

Q. What are the primary biological targets of piperidine derivatives like this compound?

Methodological Answer: Piperidines often target CNS receptors (e.g., σ, NMDA) due to their lipophilicity and structural mimicry of endogenous amines. For example, fluorinated analogs (e.g., 1-(2-fluorophenyl) derivatives) show selective binding to σ-1 receptors (Kᵢ ~50 nM) . Radioligand displacement assays (³H-DTG for σ receptors) are recommended to quantify affinity .

Q. How should researchers ensure the stability of this compound during storage?

Methodological Answer: Store under argon at –20°C in amber vials to prevent photodegradation. Stability tests (HPLC, TGA) indicate <5% decomposition over 6 months under these conditions. Avoid aqueous solutions (pH >8 accelerates hydrolysis) .

Advanced Research Questions

Q. How can synthetic routes be optimized to scale up this compound while maintaining enantiomeric purity?

Methodological Answer:

- Catalysis : Use chiral catalysts (e.g., BINAP-Pd complexes) in asymmetric hydrogenation to control stereochemistry .

- Flow Chemistry : Continuous reactors (residence time: 2–4 hours) enhance reproducibility and reduce byproducts at >90% yield .

- DoE (Design of Experiments) : Screen variables (temperature, solvent ratio) via Taguchi methods to identify critical parameters .

Q. What computational models predict the receptor-binding affinity of this compound analogs?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., σ-1 receptor) using AMBER or GROMACS. Focus on hydrophobic interactions between tert-butyl and receptor pockets .

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond acceptors. Fluorine substitution correlates with increased blood-brain barrier permeability (R² = 0.82) .

Q. How do structural modifications (e.g., halogen substitution) alter the biological activity of this compound?

Methodological Answer:

| Modification | Biological Impact | Evidence |

|---|---|---|

| Fluorine at para | ↑ σ-1 affinity (Kᵢ: 50 nM → 20 nM) | |

| Chlorine at meta | ↓ Solubility (logP: 2.1 → 2.8) | |

| Methyl on piperidine | Improved metabolic stability (t₁/₂: 2h → 5h) |

Q. How should researchers resolve contradictions in reported activity data for piperidine derivatives?

Methodological Answer:

- Meta-Analysis : Compare datasets (e.g., ChEMBL, PubChem) to identify outliers. For example, discrepancies in IC₅₀ values may arise from assay variability (cell lines vs. recombinant receptors) .

- Dose-Response Validation : Re-test compounds under standardized conditions (e.g., 10-point dilution series, n=3 replicates) .

- Structural Verification : Confirm compound identity via X-ray crystallography to rule out isomer contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.